molecular formula C14H24N2O3 B271777 1-[(2-{[4-(2-Hydroxyethoxy)benzyl]amino}ethyl)amino]-2-propanol

1-[(2-{[4-(2-Hydroxyethoxy)benzyl]amino}ethyl)amino]-2-propanol

Cat. No. B271777
M. Wt: 268.35 g/mol
InChI Key: HAOAAMGIMWEJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-{[4-(2-Hydroxyethoxy)benzyl]amino}ethyl)amino]-2-propanol, commonly known as Pindolol, is a beta-blocker medication that is used to treat hypertension and angina. However, in recent years, it has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

Pindolol works by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure, which can be beneficial in treating hypertension and angina. It also acts as a partial agonist of these receptors, which means it can stimulate them to a certain extent. This property makes it useful in studying the effects of beta-blockers on the cardiovascular system.
Biochemical and Physiological Effects:
Pindolol has been shown to have various biochemical and physiological effects on the body. It can decrease heart rate, blood pressure, and cardiac output, which can be beneficial in treating hypertension and angina. It has also been shown to improve insulin sensitivity and glucose metabolism, which could be useful in treating diabetes. Additionally, it has been studied for its potential in treating mental health disorders by modulating the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Pindolol in lab experiments is its ability to act as a partial agonist of beta-adrenergic receptors. This makes it useful in studying the effects of beta-blockers on the cardiovascular system. Additionally, it has been shown to have a relatively low toxicity profile, which makes it safer to use in lab experiments compared to other beta-blockers.
One limitation of using Pindolol in lab experiments is its partial agonist activity. This can make it difficult to interpret the results of experiments, as it may have different effects depending on the concentration and type of beta-adrenergic receptor it is acting on. Additionally, its effects on the cardiovascular system may be influenced by other factors, such as age, gender, and underlying health conditions.

Future Directions

There are several future directions for the use of Pindolol in scientific research. One area of interest is its potential in treating mental health disorders, such as depression and anxiety. It has been shown to modulate the levels of neurotransmitters in the brain, which could make it useful in developing new treatments for these disorders.
Another area of interest is its potential in treating diabetes. Pindolol has been shown to improve insulin sensitivity and glucose metabolism, which could make it useful in developing new treatments for this disease.
Finally, there is potential for Pindolol to be used in combination with other drugs to enhance their effects. For example, it has been shown to enhance the effects of certain chemotherapy drugs, which could make it useful in treating cancer.

Synthesis Methods

Pindolol can be synthesized through a multistep process that involves the reaction of 4-(2-Hydroxyethoxy)benzylamine with 2-bromo-1-(1-methylethyl)imidazole to form the intermediate compound. This intermediate compound is then reacted with 2-(2-aminoethyl)phenol to produce Pindolol.

Scientific Research Applications

Pindolol has been used in various scientific research studies due to its unique properties. It acts as a partial agonist of beta-adrenergic receptors, which makes it useful in studying the effects of beta-blockers on the cardiovascular system. It has also been studied for its potential in treating depression, anxiety, and other mental health disorders.

properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

1-[2-[[4-(2-hydroxyethoxy)phenyl]methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C14H24N2O3/c1-12(18)10-15-6-7-16-11-13-2-4-14(5-3-13)19-9-8-17/h2-5,12,15-18H,6-11H2,1H3

InChI Key

HAOAAMGIMWEJFX-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(C=C1)OCCO)O

Canonical SMILES

CC(CNCCNCC1=CC=C(C=C1)OCCO)O

Origin of Product

United States

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